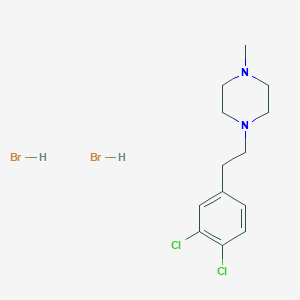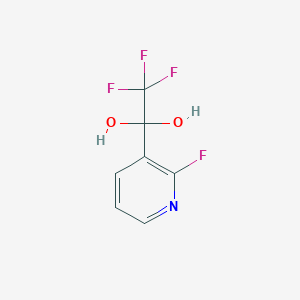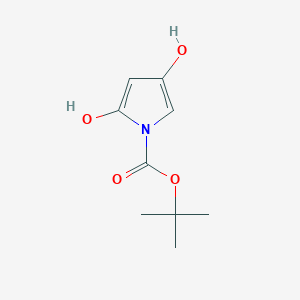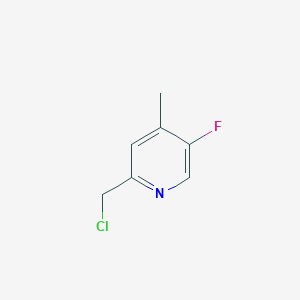
2-(Chloromethyl)-5-fluoro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-fluoro-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoro-4-methylpyridine typically involves the chloromethylation of 5-fluoro-4-methylpyridine. One common method includes the reaction of 5-fluoro-4-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-fluoro-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
科学的研究の応用
2-(Chloromethyl)-5-fluoro-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in studies of enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-fluoro-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
2-(Chloromethyl)-5-methylpyridine: Substituted with a methyl group instead of a fluorine atom, affecting its chemical behavior and applications.
2-(Chloromethyl)-5-fluoropyridine: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Uniqueness
2-(Chloromethyl)-5-fluoro-4-methylpyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
特性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
2-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 |
InChIキー |
PPIUGFGRGHZSTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
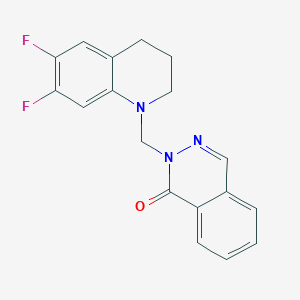
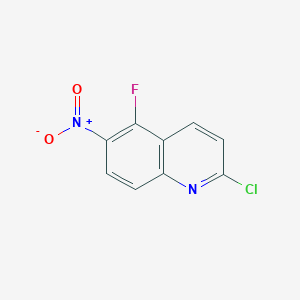
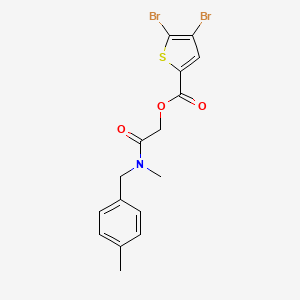
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
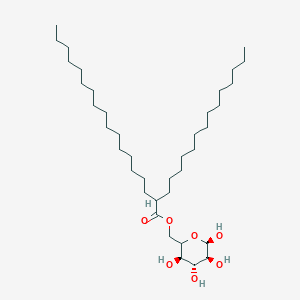
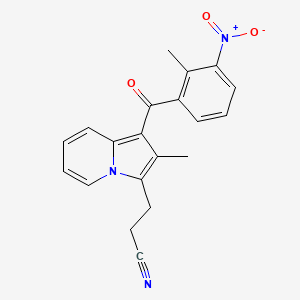
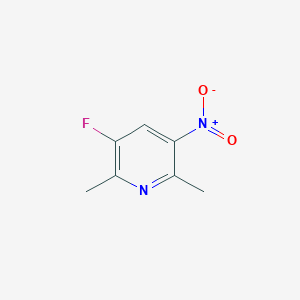
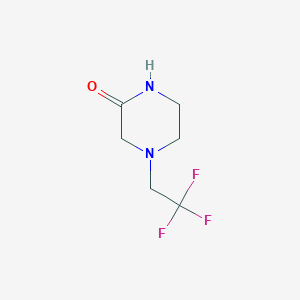
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
